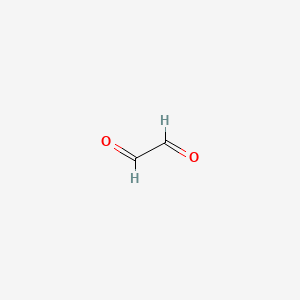![molecular formula C14H20O10 B7769104 [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate: is a derivative of D-mannose, a simple sugar that is an epimer of glucose. This compound is characterized by the acetylation of the hydroxyl groups at the 2, 3, 4, and 6 positions of the mannose molecule. It is commonly used in glycobiology research due to its role in the study of carbohydrate chemistry and enzymology .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of D-mannose. A common method includes the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and results in the formation of the tetraacetate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient and consistent production .
化学反応の分析
Types of Reactions: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Oxidation: The compound can be oxidized to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: D-mannose.
Oxidation: D-mannonic acid.
Substitution: Various substituted mannose derivatives depending on the nucleophile used.
科学的研究の応用
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of glycan structures and their biological functions.
Medicine: Investigating its potential therapeutic applications, including its role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Used in the production of various biochemical reagents and as a precursor in the synthesis of other important compounds
作用機序
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. For instance, in the context of urinary tract infections, D-mannose can bind to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect is crucial in reducing bacterial colonization and infection .
類似化合物との比較
D-Mannose pentaacetate: Another acetylated derivative of D-mannose with an additional acetyl group.
D-Glucose, 2,3,4,6-tetraacetate: A similar compound derived from glucose instead of mannose.
D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate: A related compound used in glycobiology research
Uniqueness: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, as well as in studies involving carbohydrate-protein interactions .
特性
IUPAC Name |
(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














